Stereochemical Configuration Dictates Differential Biological Activity in Platinum(II) Anticancer Complexes
In a published study using the para-fluoro analog (1S,2R)-2-amino-1-(4-fluorophenyl)propan-1-ol as a chiral intermediate for synthesizing enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)propane]dichloroplatinum(II) complexes, the (SS)- and (RR)-configurated complexes produced the strongest inhibitory effect on MCF-7 breast cancer cells, with (SS)-4F-Ph/Me-PtCl2 showing cytocidal effects even at 1 µM concentration. By contrast, the (1S,2R)- and (1R,2S)-configurated complexes were far less active (rank order: SS > RR > RS = SR) and comparable in potency to the standard cisplatin [1]. This stereochemistry-dependent activity profile extends across the stereoisomer series and demonstrates that the (1S,2R) configuration yields a distinct pharmacological outcome that differs fundamentally from its diastereomers.
| Evidence Dimension | Antiproliferative activity of enantiomerically pure dichloroplatinum(II) complexes derived from different stereoisomeric amino alcohol intermediates |
|---|---|
| Target Compound Data | (1S,2R)-configurated 4F-Ph/Me-PtCl2: far less active than (SS)- and (RR)-configurated complexes; potency comparable to cisplatin standard |
| Comparator Or Baseline | (SS)-configurated 4F-Ph/Me-PtCl2: strongest inhibitory effect, cytocidal at 1 µM; (RR)-configurated: strong inhibition; (1R,2S)-configurated: far less active |
| Quantified Difference | Rank order: SS > RR > RS = SR; (SS) cytocidal at 1 µM vs. (1S,2R) comparable to cisplatin |
| Conditions | MCF-7 breast cancer cell line; antiproliferative activity assay |
Why This Matters
This demonstrates that the (1S,2R) stereochemistry cannot be interchanged with its enantiomer or diastereomers when the amino alcohol is employed as a chiral intermediate for metal-based anticancer agents, as the configuration directly controls the cytotoxicity profile of the final complex.
- [1] Dufrasne F, Gelbcke M, Gust R, et al. Synthesis and antitumor activity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)propane]dichloroplatinum(II) complexes. Arch Pharm (Weinheim). 2002;335(5):229-239. doi:10.1002/1521-4184(200205)335:5<229::AID-ARDP229>3.0.CO;2-Q. View Source
